1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine
Description
1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine is a heterocyclic compound featuring a piperazine core substituted with two aromatic systems: a 4-fluorophenyl group and a 3-(3-fluorophenyl)-1,2-thiazole moiety connected via a carbonyl linkage.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[3-(3-fluorophenyl)-1,2-thiazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS/c21-15-4-6-17(7-5-15)24-8-10-25(11-9-24)20(26)19-13-18(23-27-19)14-2-1-3-16(22)12-14/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOGQGANCZOWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NS3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of fluorophenyl groups and the final coupling with piperazine. Common reagents used in these steps include thionyl chloride, fluorobenzene, and piperazine under controlled conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary from room temperature to elevated temperatures, often under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, derivatives of thiazole have demonstrated significant activity against various cancer cell lines. In particular, compounds similar to 1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Case Study : A study investigated thiazole-integrated compounds and found that certain derivatives exhibited IC50 values as low as 10–30 µM against human cancer cell lines, suggesting potent anticancer activity attributed to structural features such as fluorine substitution and specific functional groups .
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology. Thiazoles are known to influence neurotransmitter systems and exhibit anticonvulsant properties.
- Research Findings : A related thiazole compound demonstrated significant anticonvulsant effects in animal models, with a protection index indicating efficacy against seizures . This suggests that similar compounds could be explored for treating epilepsy or other neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. Modifications to the thiazole ring or piperazine core can significantly alter biological activity.
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl rings | Enhanced potency against cancer cell lines |
| Variations in carbonyl positioning | Altered pharmacokinetics and bioavailability |
| Introduction of additional functional groups | Potential for increased selectivity towards specific targets |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between various precursors. The development of efficient synthetic routes is critical for scaling up production for further biological testing.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Key Structural Attributes :
- Piperazine backbone : Provides conformational flexibility and hydrogen-bonding capabilities.
- 4-Fluorophenyl group : Enhances lipophilicity and metabolic stability.
- 3-Fluorophenyl substituent : Further increases hydrophobicity and may influence target binding selectivity.
Synthesis of the compound involves multi-step reactions, starting with condensation of 1-(4-fluorophenyl)piperazine and 4-fluorobenzaldehyde, followed by thiosemicarbazide coupling and cyclization with 2-bromoacetophenone derivatives (). The final product is characterized via NMR, HRMS, and chromatographic methods.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural Comparison of Piperazine-Based Fluorinated Compounds
Key Observations :
Key Insights :
- Unlike SC211’s D4R selectivity or GBR 12909’s DAT affinity , the target compound’s activity may depend on its thiazole’s electronic properties.
Physicochemical Properties
Table 4: Physicochemical Comparison
Biological Activity
1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 4-fluorophenyl group and a thiazole moiety. The molecular formula is , with a molecular weight of approximately 373.4 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on cancer cells, neurodegenerative diseases, and its antibacterial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against several cancer cell lines, including:
- Hepatocellular carcinoma (HePG-2)
- Breast cancer (MCF-7)
- Prostate cancer (PC-3)
- Colorectal cancer (HCT-116)
The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis. Table 1 summarizes the IC50 values observed in various studies:
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects, particularly in the context of Alzheimer's disease. It acts as a reversible inhibitor of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative processes. The following findings were reported:
- IC50 for MAO-B inhibition: 0.013 µM
- Selectivity Index for MAO-B over MAO-A: High selectivity was noted, suggesting potential utility in treating neurodegenerative disorders .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound induced significant apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation .
- Neuroprotective Properties : Another investigation focused on the compound’s ability to protect neuronal cells from oxidative stress-induced damage, showing promising results in reducing cell death and enhancing cell viability .
- Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating moderate antibacterial activity with inhibition zones ranging from 12 to 16 mm against strains such as Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
